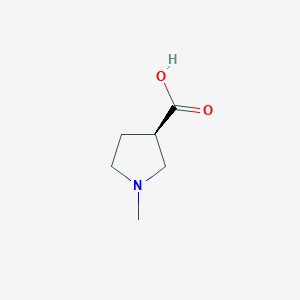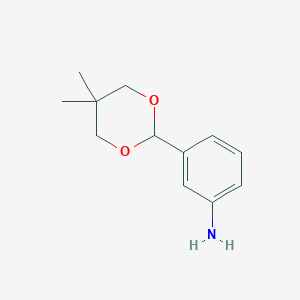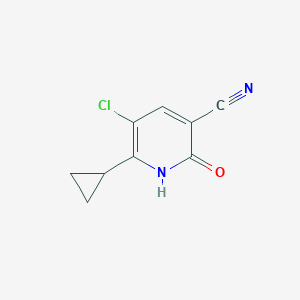
Chlorhydrate de 4-(trifluorométhyl)benzamidine dihydraté
Vue d'ensemble
Description
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is a chemical compound with the molecular formula C8H12ClF3N2O2 . It has a molecular weight of 260.64 g/mol . The IUPAC name for this compound is 4-(trifluoromethyl)benzenecarboximidamide hydrochloride dihydrate .
Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is 1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2 . The canonical SMILES structure is C1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl .Physical and Chemical Properties Analysis
This compound has a melting point of 155 °C . It is a white solid . The compound is an irritant .Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé peut être utilisé pour synthétiser d'autres molécules ayant des propriétés anticancéreuses potentielles. Par exemple, il pourrait être un précurseur pour la synthèse d'oxadiazoles, qui se sont avérés prometteurs comme agents anticancéreux .
Recherche en protéomique
Le composé est disponible à l'achat en tant que produit spécialisé pour la recherche en protéomique. La protéomique consiste à étudier les protéines, leurs structures, leurs fonctions et leurs interactions, ce qui est crucial pour comprendre les mécanismes des maladies et découvrir des cibles thérapeutiques .
Mécanisme D'action
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is known to act as an inhibitor for certain enzymes. Its primary research focus lies in its ability to inhibit trypsin-like serine proteases. These enzymes play a crucial role in various biological processes, including cell proliferation, inflammation, and blood clotting.
Safety and Hazards
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is an irritant . It may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Analyse Biochimique
Biochemical Properties
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. This interaction is crucial for studying enzyme kinetics and developing therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and gene expression patterns. Additionally, it affects cellular metabolism by interfering with proteolytic processes essential for protein turnover and energy production .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of serine proteases, forming reversible covalent bonds that inhibit enzyme activity. This inhibition is achieved by mimicking the transition state of the enzyme-substrate complex, thereby preventing substrate cleavage. Furthermore, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate change over time. The compound is relatively stable under ambient conditions but can degrade upon prolonged exposure to light and moisture. In vitro studies have shown that its inhibitory effects on proteases can persist for several hours, depending on the concentration and experimental conditions. Long-term effects on cellular function include sustained inhibition of protease activity, leading to altered cell signaling and metabolic processes .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is involved in several metabolic pathways, primarily related to its role as a protease inhibitor. The compound interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as lysosomes, where it exerts its inhibitory effects on proteases. Its distribution is influenced by factors such as cell type, tissue perfusion, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is critical for its activity and function. The compound is primarily localized in the cytoplasm and lysosomes, where it interacts with target proteases. Post-translational modifications and targeting signals direct the compound to specific compartments, ensuring its effective inhibition of protease activity. This localization is essential for studying the compound’s effects on cellular processes and developing targeted therapeutic strategies .
Propriétés
IUPAC Name |
4-(trifluoromethyl)benzenecarboximidamide;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZRQQZWBYRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660017 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-62-3 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)


![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)


![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)


![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)


![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)
